1,6,6-trimethyl-1,3-diazinane dihydrochloride
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Overview
Description
1,6,6-trimethyl-1,3-diazinane dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of diazinane, a class of nitrogen-containing heterocycles. This compound is primarily used in pharmaceutical testing and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,6-trimethyl-1,3-diazinane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route may vary, but it generally includes the following steps:
Formation of the diazinane ring: This involves the cyclization of a suitable diamine with a carbonyl compound.
Formation of the dihydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large-scale reactors are used to carry out the cyclization and methylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Formation of the dihydrochloride salt: The purified free base is reacted with hydrochloric acid to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,6,6-trimethyl-1,3-diazinane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted diazinane derivatives
Scientific Research Applications
1,6,6-trimethyl-1,3-diazinane dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1,6,6-trimethyl-1,3-diazinane dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,6,6-trimethyl-1,3-diazinane dihydrochloride can be compared with other similar compounds such as:
1,3-diazinane: Lacks the methyl groups at the 1 and 6 positions, resulting in different chemical properties and reactivity.
1,4-diazinane (piperazine): Has nitrogen atoms at the 1 and 4 positions, leading to different structural and functional characteristics.
Hexahydropyrimidine: Contains a similar six-membered ring but with different nitrogen positioning, affecting its chemical behavior.
The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2694734-71-7 |
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Molecular Formula |
C7H18Cl2N2 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
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